molecular formula C16H16FN5O2S B2605484 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-67-2

4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2605484
CAS No.: 2034505-67-2
M. Wt: 361.4
InChI Key: VGVOEZWHQFZJOJ-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule designed for preclinical research, featuring a pyrazine-pyrazole core linked to a fluoro-methyl benzenesulfonamide group. This specific architecture suggests potential for diverse biological activity. Compounds containing the pyrazole scaffold are extensively investigated for their anti-inflammatory and anticancer properties . For instance, related pyrazole-sulfonamide hybrids have demonstrated potent in vitro activity against Leishmania infantum and Leishmania amazonensis parasites, with an efficacy profile comparable to the reference drug pentamidine but with lower cytotoxicity, marking them as feasible prototypes for antiparasitic drug discovery . Furthermore, structurally similar 2,3-substituted pyrazine sulfonamides have been identified as potent inhibitors of the CRTH2 receptor, a key therapeutic target for the treatment of allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis . The integration of a pyrazine ring, as seen in other research contexts, is a common strategy in medicinal chemistry to optimize molecular properties and target engagement . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-12-10-13(17)2-3-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVOEZWHQFZJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The compound can be represented structurally as follows:

C15H18FN5O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_5\text{O}_2\text{S}

This structure features a sulfonamide group, a fluorinated aromatic ring, and a pyrazole moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 3.25 mg/mL to 49.85 μM against Hep-2 and A549 cell lines, indicating promising anticancer properties .
Compound TypeCell LineIC50 (μM)
Pyrazole DerivativeHep-23.25
Pyrazole DerivativeA54926.00
Pyrazole DerivativeNCI-H46042.30

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds structurally related to this compound have demonstrated significant reductions in inflammatory markers in preclinical models .

Antimicrobial Activity

The antimicrobial effects of pyrazole compounds have been documented extensively. Research shows that certain pyrazole derivatives possess notable antifungal and antibacterial activities:

  • Fungal Inhibition : Some synthesized pyrazole carboxamides exhibited antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Candida albicansAntifungal10 μg/mL
Aspergillus nigerAntifungal15 μg/mL

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • Study on Antitumor Activity : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .
  • Evaluation of Anti-inflammatory Effects : In a controlled study, a compound structurally similar to the target compound was shown to reduce edema in animal models by inhibiting COX enzymes .

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide lies in its role as a pharmaceutical agent. Its structural components suggest potential activity against various diseases, particularly cancer and infectious diseases.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety have shown promise as anticancer agents. The incorporation of the pyrazinyl group may enhance the compound's ability to target specific cancer pathways. For instance, derivatives of similar structures have been studied for their ability to inhibit cell proliferation in cancer cell lines, suggesting that this compound could exhibit similar properties.

Antimicrobial Properties

In addition to anticancer applications, compounds with sulfonamide groups are known for their antimicrobial properties. The sulfonamide functional group has been extensively studied for its effectiveness against bacterial infections, making this compound a candidate for further exploration in antimicrobial drug development.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of pharmaceutical compounds.

Key Structural Features

The presence of fluorine in the aromatic ring typically enhances metabolic stability and bioavailability, which can be advantageous in drug design. The pyrazole and pyrazine rings contribute to the compound's ability to interact with biological targets, potentially leading to improved selectivity and potency.

Structural Feature Potential Impact
Fluorine SubstitutionIncreased stability and bioavailability
Pyrazole RingEnhanced interaction with biological targets
Sulfonamide GroupAntimicrobial activity

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining pyrazole derivatives with sulfonamides.
  • Substitution Reactions : Introducing fluorine at specific positions on the aromatic ring to achieve desired properties.

Biological Evaluation

In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a study on related pyrazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential for therapeutic use.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide group is prone to hydrolysis under acidic or basic conditions, yielding:

  • Acidic conditions : Formation of the corresponding sulfonic acid.

  • Basic conditions : Generation of a sulfonate salt.

Table 1: Hydrolysis Conditions

Reaction TypeConditionsProducts
Acidic HydrolysisHCl, elevated temperatureBenzenesulfonic acid derivative
Basic HydrolysisNaOH, aqueous solutionSulfonate salt

Oxidation/Reduction

  • Oxidation : Pyrazole rings may undergo oxidation with reagents like KMnO₄ or hydrogen peroxide, altering aromaticity.

  • Reduction : The ethyl chain or sulfonamide group could be reduced using LiAlH₄, though steric hindrance may limit reactivity .

Nucleophilic Substitution

The ethyl group linking the pyrazole-pyrazine moiety to the sulfonamide may participate in substitution reactions:

  • Alkylation/arylation : Potential modification of the ethyl chain with electrophiles.

  • Sulfonamide displacement : Under strongly basic or acidic conditions, displacement of the sulfonamide group.

Biochemical Interactions

The compound may inhibit carbonic anhydrase enzymes via:

  • Zinc ion coordination : The sulfonamide group chelates Zn²⁺ in the enzyme’s active site.

  • Hydrogen bonding : Interactions with residues in the enzyme’s cavity .

Stability and Degradation

  • Chemical stability : Dependent on pH and temperature. Sulfonamides are generally stable at neutral pH but degrade under extreme conditions.

  • Reactivity with reagents :

    • Nucleophiles : Displacement of the sulfonamide group.

    • Oxidizing agents : Potential pyrazole ring oxidation.

Biological Activity and Targets

While direct data for this compound is limited, similar sulfonamide-pyrazole derivatives exhibit:

  • Antimicrobial activity : By targeting mycobacterial cytochrome P450 enzymes.

  • Carbonic anhydrase inhibition : With IC₅₀ values in the micromolar range for related compounds .

Table 2: Biological Activity Profile

ActivityTargetMechanism
AntimicrobialMycobacterial enzymesEnzyme inhibition via sulfonamide group
Carbonic anhydrase inhibitionhCAII, hCAIX, hCAXIIZinc chelation and hydrogen bonding

Structural Considerations

The compound’s fluorine substituent enhances:

  • Lipophilicity : Aiding membrane permeability.

  • Electron-withdrawing effects : Stabilizing the sulfonamide group and influencing reactivity .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Molecular Weight (g/mol) Key References
4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1d) R1=3-methoxyphenyl, R2=phenyl, R3=pyridinyl 155–156 598.6
3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1h) R1=3-methoxyphenyl, R2=phenyl, R3=pyridinyl 118–120 598.6
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide R1=3-methylphenyl, R2=CF3 Not reported 395.4
Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate (3ao) R1=p-tolyl, R2=CF3, R3=isonicotinate Light-yellow oil 649.6

Key Observations :

  • Fluorine Positioning : The presence of fluorine at the 4-position (as in the target compound and 1d) enhances metabolic stability and lipophilicity compared to 3-fluoro derivatives (e.g., 1h) .
  • Pyrazine vs.
  • Trifluoromethyl Substitution : Compounds with -CF3 groups (e.g., ) exhibit higher molecular weights and altered solubility profiles, which may influence pharmacokinetics.

Pharmacokinetic and Toxicity Profiles

  • Metabolism: Fluorinated derivatives generally exhibit slower hepatic clearance due to resistance to oxidative metabolism. For instance, 4-fluoro analogs (e.g., 1d) show longer half-lives than non-fluorinated counterparts .
  • Toxicity : Sulfonamide-pyrazole compounds with trifluoromethyl groups (e.g., ) may pose renal toxicity risks, whereas pyrazine-containing derivatives (target compound) could mitigate this through altered excretion pathways .

Q & A

Q. How to validate crystallographic disorder in the ethyl linker region?

  • Methodological Answer : If X-ray refinement shows partial occupancy or disorder, perform:
  • Twinned refinement : Use SHELXL’s TWIN command to model overlapping lattices.
  • Hirshfeld surface analysis : Compare close contacts (e.g., C-H···O) to identify packing effects.
  • Molecular dynamics (MD) simulations : Trajectories >100 ns can reveal flexible regions .

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